2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol

Medicinal Chemistry Chemical Synthesis Scaffold Design

2,3,4,5-Tetrahydro-1H-3-benzazepin-6-ol (CAS 143620-35-3) is a heterocyclic benzazepine scaffold featuring a partially saturated seven-membered azepine ring fused to a phenol ring, with the nitrogen atom at the 3-position and a reactive hydroxyl group at the 6-position. This specific substitution pattern makes it a versatile intermediate in medicinal chemistry, particularly for constructing libraries targeting G protein-coupled receptors (GPCRs) where the orientation of the basic nitrogen is critical for receptor binding.

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
CAS No. 143620-35-3
Cat. No. B3240460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol
CAS143620-35-3
Molecular FormulaC10H13NO
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CNCCC2=C1C=CC=C2O
InChIInChI=1S/C10H13NO/c12-10-3-1-2-8-4-6-11-7-5-9(8)10/h1-3,11-12H,4-7H2
InChIKeyXAYSUBWUWJHGFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,5-Tetrahydro-1H-3-benzazepin-6-ol (CAS 143620-35-3): Core Benzazepine Scaffold for Agonist/Antagonist Design


2,3,4,5-Tetrahydro-1H-3-benzazepin-6-ol (CAS 143620-35-3) is a heterocyclic benzazepine scaffold featuring a partially saturated seven-membered azepine ring fused to a phenol ring, with the nitrogen atom at the 3-position and a reactive hydroxyl group at the 6-position . This specific substitution pattern makes it a versatile intermediate in medicinal chemistry, particularly for constructing libraries targeting G protein-coupled receptors (GPCRs) where the orientation of the basic nitrogen is critical for receptor binding .

Why 2,3,4,5-Tetrahydro-1H-3-benzazepin-6-ol Cannot Be Replaced by a 2-Benzazepine or 1-Benzazepine Isomer for GPCR-Targeted Synthesis


For researchers synthesizing GPCR modulators, substituting 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol with its regioisomers (2-benzazepine or 1-benzazepine) fundamentally alters the resulting compound's pharmacophore. The position of the basic nitrogen atom dictates the spatial orientation of key interactions within the receptor's orthosteric or allosteric binding site . For example, the 3-benzazepine scaffold has been pharmacologically validated in the development of selective alpha-2 adrenoceptor antagonists like SK&F 86466, whereas the 2-benzazepine isomer is often explored for distinct targets, leading to different biological profiles . Using an incorrect isomer as a building block would produce a compound with an entirely different vector for the amine moiety, likely abolishing target affinity or selectivity. The following quantitative evidence details the specific structural, physicochemical, and application-based differences that necessitate precise monomer selection in your synthetic workflow.

Quantitative Procurement Evidence for 2,3,4,5-Tetrahydro-1H-3-benzazepin-6-ol: Comparative Structural and Application Data


Regioisomeric Structural Identity: 3-Benzazepine Core vs. 2-Benzazepine Core

The compound's identity as a 3-benzazepine, not a 2- or 1-benzazepine, is a critical structural differentiator. The target compound (2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol) has a nitrogen atom at the 3-position, a phenol group at the 6-position, a molecular weight of 163.22 g/mol, and a LogP of 1.4 . In contrast, a key comparator, 2,3,4,5-tetrahydro-1H-2-benzazepin-6-ol, while having the same molecular formula and weight, positions its nitrogen at the 2-position, resulting in a different SMILES string, InChI Key, and a slightly lower predicted LogP of 1.39 . This fundamental difference in atomic connectivity defines the chemical series and the downstream biological target space.

Medicinal Chemistry Chemical Synthesis Scaffold Design

Validated Utility in CCR5 Modulator Synthesis vs. Alternative Applications for Isomers

This specific 3-benzazepin-6-ol scaffold is explicitly documented and marketed as a reactant for the preparation of substituted ureas that function as modulators of the CCR5 receptor, a key co-receptor for HIV entry . This application is a distinct differentiator from other benzazepine isomers, which are not primarily associated with this pathway. For instance, the 6-chloro-3-methyl analogue of this core (SK&F 86466) is a well-characterized, potent alpha-2 adrenoceptor antagonist with a KB of 900 nM at the alpha-1 receptor and much higher affinity for alpha-2, illustrating how substitution on the 3-benzazepine core can govern target selectivity . The unsubstituted 6-hydroxy scaffold provides a versatile starting point for exploring both CCR5 and adrenoceptor chemical space through parallel derivatization.

Antiviral Agents CCR5 Antagonist HIV Chemical Reagent

Reactive Handle for Divergent Synthesis: Unsubstituted 6-Hydroxyl Group vs. 6-Chloro Analogues

The presence of a free phenol at the 6-position provides a unique synthetic handle compared to analogous 6-halo (chloro, bromo) or 6-alkoxy benzazepine building blocks. In patented synthetic routes, 6-chloro-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine is used to construct complex, bridged structures via substitution reactions . This 6-hydroxy compound offers an orthogonal, complementary reactivity profile suitable for O-alkylation, Mitsunobu reactions, or triflate formation, followed by cross-coupling. This allows for the introduction of diverse chemical space vectors that are inaccessible from the corresponding halo analogues without additional deprotection or oxidation/reduction steps, as the hydroxyl group can be directly elaborated or converted into a leaving group.

Late-Stage Functionalization Parallel Synthesis Phenol Chemistry

High-Impact Application Scenarios for 2,3,4,5-Tetrahydro-1H-3-benzazepin-6-ol Based on Verifiable Evidence


Synthesis of Focused Libraries for GPCR Antagonist Screening

For a medicinal chemistry program targeting chemokine receptors (e.g., CCR5) or adrenoceptors, this 6-hydroxy-3-benzazepine scaffold serves as an ideal, validated starting point. The free amine at the 3-position and phenol at the 6-position allow for independent parallel derivatization. As demonstrated by the SK&F series of alpha-2 antagonists, the 3-benzazepine core is a privileged scaffold for GPCR binding, and the 6-hydroxy group provides a direct handle to explore O-linked pharmacophores, as documented in patent literature for 6,9-disubstituted analogues .

Key Monomer for Developing Orally Bioavailable CCR5 Modulators

Multiple vendors and synthetic databases explicitly link this compound to the preparation of substituted urea-based modulators of the CCR5 receptor, a validated target in HIV therapy . A procurement strategy aimed at building a proprietary series of antiviral agents should prioritize this specific monomer to generate patentable, novel compounds that interact with the CCR5 co-receptor, leveraging the existing pharmacokinetic and pharmacodynamic knowledge of the 3-benzazepine chemotype in this indication.

Comparative Chemical Biology Studies of Benzazepine Isomers

To investigate the fundamental impact of amine position on target selectivity and potency, researchers should simultaneously procure this 3-benzazepine, its 2-benzazepine isomer, and the 1-benzazepine isomer. Creating parallel, matched-pair libraries from each core will generate quantitative structure-activity relationship (QSAR) data, providing a powerful dataset to map how the nitrogen position influences receptor subtype binding kinetics and functional selectivity, as suggested by comparative predicted LogD values .

Late-Stage Diversification in Natural Product-Like Synthesis

The 6-hydroxy moiety allows for late-stage functionalization that is distinct from the 6-halo versions of this scaffold . This makes it the superior choice for synthetic routes requiring the installation of a sensitive, bulky, or chiral group at the 6-position in the final steps of a complex synthesis, where maintaining the nucleophilic character of a hydroxyl group until the last step is advantageous over a halide's different reactivity profile.

Quote Request

Request a Quote for 2,3,4,5-tetrahydro-1H-3-benzazepin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.